

Application Notes and Protocols for Uvarigranol C Antimicrobial Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a member of the chalcone family, a class of naturally occurring compounds known for their diverse biological activities, including broad-spectrum antimicrobial properties. [1][2][3] Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one backbone, have demonstrated potential in combating drug-resistant microbes by targeting various molecular pathways.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to **Uvarigranol C**, facilitating research into its potential as a novel antimicrobial agent. The following protocols are based on established methods for testing the antimicrobial activity of chalcones and other natural products.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from antimicrobial susceptibility testing of **Uvarigranol C**.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of **Uvarigranol C**



Test Microorganism	MIC (μg/mL)	MBC/MFC (μg/mL)	Positive Control (Antibiotic)	MIC (μg/mL) of Control
Staphylococcus aureus (e.g., ATCC 29213)	Vancomycin			
Escherichia coli (e.g., ATCC 25922)	Tetracycline			
Candida albicans (e.g., ATCC 90028)	Fluconazole			
Clinical Isolate 1 (Specify)	(Specify)	_		
Clinical Isolate 2 (Specify)	(Specify)	-		

Table 2: Zone of Inhibition Diameters for Uvarigranol C using Disk Diffusion Assay



Test Microorganism	Uvarigranol C Concentration (µ g/disk)	Zone of Inhibition (mm)	Positive Control (Antibiotic)	Zone of Inhibition (mm) of Control
Staphylococcus aureus (e.g., ATCC 25923)	10	Gentamicin (10 μg)		
30			_	
Escherichia coli (e.g., ATCC 25922)	10	Ciprofloxacin (5 μg)		
30			_	
Candida albicans (e.g., ATCC 90028)	10	Nystatin (100 units)	_	
30				

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of **Uvarigranol C** that visibly inhibits the growth of a microorganism.

Materials:

- Uvarigranol C
- Appropriate solvent (e.g., Dimethyl sulfoxide DMSO)
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi



- Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
- Positive control antibiotics (e.g., Vancomycin, Tetracycline, Fluconazole)
- Negative control (broth with solvent)
- Incubator

Procedure:

- Preparation of **Uvarigranol C** Stock Solution: Dissolve **Uvarigranol C** in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions:
 - Add 100 μL of sterile broth (MHB or RPMI) to all wells of a 96-well microtiter plate.
 - Add 100 μL of the Uvarigranol C stock solution to the first well of a row and mix well.
 - \circ Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard 100 μ L from the last well.
- Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculation: Add 10 μL of the standardized inoculum to each well containing the serially diluted Uvarigranol C.
- Controls:
 - Positive Control: A row with a standard antibiotic instead of Uvarigranol C.
 - Negative Control (Sterility Control): A well with broth only.
 - Growth Control: A well with broth and inoculum, but no Uvarigranol C.



- Solvent Control: A well with broth, inoculum, and the highest concentration of the solvent used.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of Uvarigranol C at which no visible growth (turbidity) is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of **Uvarigranol C** that kills the microorganism.

Materials:

- Microtiter plates from the MIC assay
- Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
- Sterile spreaders or loops

Procedure:

- Subculturing: Following the MIC determination, take a 10 μ L aliquot from each well that showed no visible growth.
- Plating: Spot-inoculate or spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
- Incubation: Incubate the agar plates under the same conditions as the MIC assay.
- MBC/MFC Determination: The MBC or MFC is the lowest concentration of Uvarigranol C
 that results in no microbial growth on the agar plate.

Protocol 3: Disk Diffusion Assay



This method provides a qualitative assessment of antimicrobial activity.

Materials:

Uvarigranol C

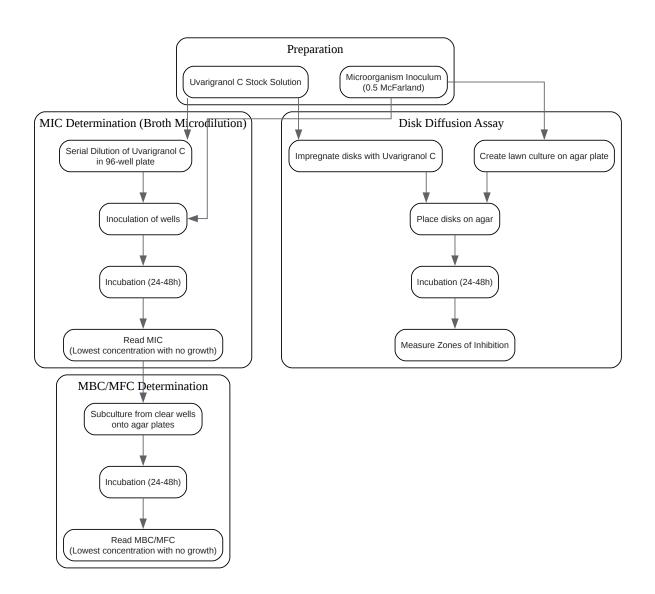
- Sterile filter paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
- Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
- Positive control antibiotic disks
- Sterile swabs

Procedure:

- Inoculum Plating: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an agar plate to create a lawn of growth.
- Disk Preparation and Application:
 - Impregnate sterile filter paper disks with known concentrations of **Uvarigranol C** (e.g., 10 μ g, 30 μ g).
 - Allow the solvent to evaporate completely.
 - Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
 - Gently press the disks to ensure complete contact with the agar.
- Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.
- Incubation: Incubate the plates under the appropriate conditions.
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.



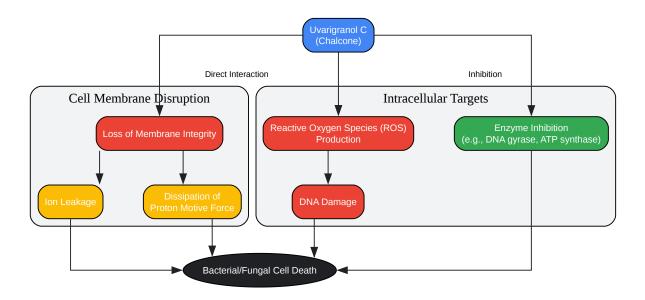
Visualizations



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Caption: Workflow for Antimicrobial Susceptibility Testing.



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Caption: Putative Antimicrobial Signaling Pathways of Chalcones.

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